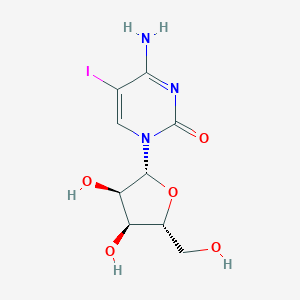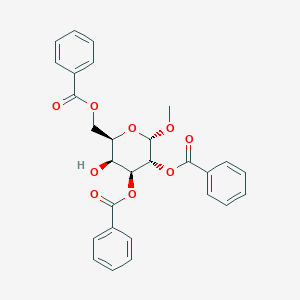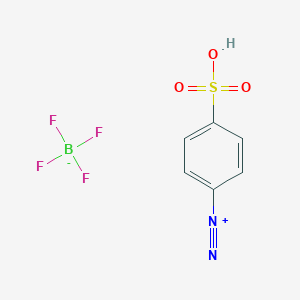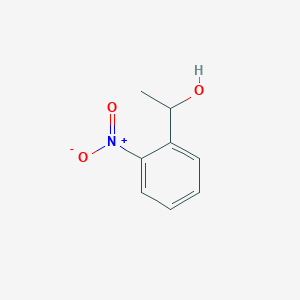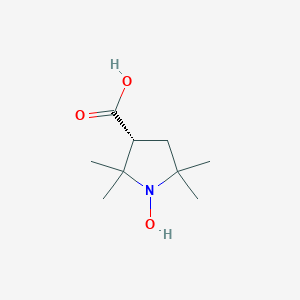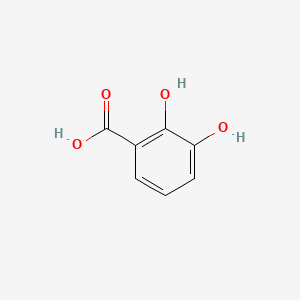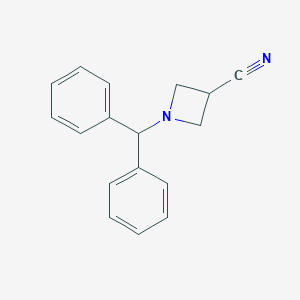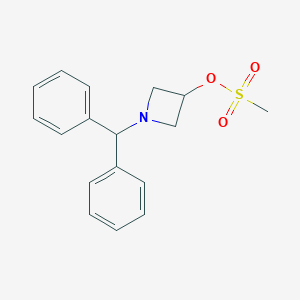
5-Aminoindole
概要
説明
5-Aminoindole is an indolamine carrying an amino group at position 5 . It is a compound with the molecular formula C8H8N2 .
Synthesis Analysis
The synthesis of poly-5-aminoindole (PIn-5-NH2) nanoparticles has been explored. This process is template-free, controllable, and scalable. The synthesis is based on a self-templated method since the In-5-NH2 monomer with amphiphilic structures can form micelles by self-assembly in an aqueous solution . Another study used 5-aminoindole with ammonium persulfate instead of pre-prepared polymer to simplify the synthesis of Co–N-C electrocatalysts .
Molecular Structure Analysis
The molecular structure of 5-Aminoindole is characterized by a benzene ring and pyrrole nucleus fused at the 2 and 3 positions . The molecular weight is 132.16 g/mol .
Chemical Reactions Analysis
5-Aminoindole has been used in the formation of Co–N-C electrocatalysts for both oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) in acid electrolyte . Another study reported the preparation of indole–hydrazone analogues by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .
Physical And Chemical Properties Analysis
5-Aminoindole has a density of 1.3±0.1 g/cm3, a boiling point of 354.0±15.0 °C at 760 mmHg, and a flash point of 195.0±7.6 °C . It has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .
科学的研究の応用
Biosensors and Bioelectronics
5-Aminoindole is used in the synthesis of polyindole derivatives which have good conductivities and abundant functional groups . These properties offer great potential for versatile applications including biosensors and bioelectronics .
Printable Electrochemical Immunosensors
Poly-5-aminoindole (PIn-5-NH 2) nanoparticles (NPs) synthesized from 5-Aminoindole have been used in printable multiplexed electrochemical biosensors with ultra-high sensitivity . These biosensors can simultaneously detect multiple cancer markers, exhibiting high sensitivity and good selectivity .
Energy Devices
The conductive properties and functional groups of polyindole derivatives synthesized from 5-Aminoindole make them suitable for use in energy devices .
Electrocatalysts for Oxygen Reduction and Hydrogen Evolution
5-Aminoindole has been used in the formation of Co–N-C electrocatalysts for both oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) in acid electrolyte . These electrocatalysts are considered as promising Pt-free alternatives for these reactions .
Chemical Synthesis Studies
5-Aminoindole may be used in chemical synthesis studies .
Preparation of Smac Mimetics
5-Aminoindole is a reactant for the preparation of Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP .
Synthesis of Cytotoxic and Antimitotic Agents
5-Aminoindole is used in the synthesis of cytotoxic and antimitotic agents .
Synthesis of Insulin-like Growth Factor 1 Receptor Inhibitors
5-Aminoindole is used in the synthesis of insulin-like growth factor 1 receptor inhibitors .
作用機序
Target of Action
5-Aminoindole, also known as 1H-Indol-5-amine, is a bioactive compound that has been found to interact with multiple targets. It has been used as a reactant for the preparation of various compounds, including Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP, cytotoxic and antimitotic agents, insulin-like growth factor 1 receptor inhibitors, and antitumoral agents . .
Mode of Action
It’s known that indole derivatives, which include 5-aminoindole, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of 5-Aminoindole with its targets can lead to various changes, depending on the specific target and the context of the interaction.
Biochemical Pathways
Indole derivatives, including 5-Aminoindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Aminoindole may affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of 5-Aminoindole’s action would depend on its specific targets and the context of its interactions. Given its potential biological activities, it could have a range of effects, from antiviral to anticancer effects . .
Safety and Hazards
将来の方向性
The use of 5-Aminoindole in the synthesis of poly-5-aminoindole nanoparticles has demonstrated the potential for printable multiplexed electrochemical biosensors with ultra-high sensitivity . Another study showed the possibility of using poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG (N-MLG) for the formation of Co–N-C electrocatalysts for both ORR and HER in acid electrolyte .
特性
IUPAC Name |
1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063734 | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoindole | |
CAS RN |
5192-03-0 | |
| Record name | 5-Aminoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indol-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Aminoindole?
A1: The molecular formula of 5-Aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol. []
Q2: What spectroscopic data is available for 5-Aminoindole?
A2: Various spectroscopic techniques have been employed to characterize 5-Aminoindole. These include Fourier transform infrared (FTIR) and Raman spectroscopy [], 1H-15N heteronuclear shift correlation (GHNMQC) [], and magnetic circular dichroism (MCD) spectroscopy. []
Q3: Are there specific applications leveraging 5-Aminoindole's polymerization properties?
A3: Yes, poly(5-Aminoindole) has shown promise in various applications, including:
- Printable electrochemical immunosensors: When synthesized as nanoparticles, poly(5-Aminoindole) offers excellent conductivity, a large surface area, and abundant -NH2 groups for antibody binding, enabling the development of highly sensitive biosensors. []
- Corrosion inhibition: Poly(5-Aminoindole) coatings on stainless steel demonstrate effective corrosion inhibition in acidic media. []
- Electrocatalysis:
- Poly(5-Aminoindole) can be incorporated into nanocomposites with graphene-like materials to develop bifunctional electrocatalysts for oxygen reduction and hydrogen evolution reactions. []
- It also serves as a catalyst support for methanol electrooxidation in alkaline media when combined with graphene. []
Q4: How does the presence of 5-Aminoindole affect the properties of polybenzoxazines?
A4: Adding 5-Aminoindole to aldehyde-functional benzoxazine (PHB-a) systems can significantly enhance their processability and mechanical properties. This is achieved through a low-temperature ring-opening polymerization facilitated by 5-Aminoindole and specific reactions between its indole groups and the aldehyde groups of PHB-a. []
Q5: Can 5-Aminoindole be used in organic synthesis?
A5: Yes, 5-Aminoindole serves as a building block for various heterocyclic compounds. For instance, it participates in:
- Catalyst-free synthesis of quinopyrroloquinoline derivatives: Reacting 5-Aminoindole with aromatic aldehydes and 4-hydroxyquinolin-2(1H)-one in ethanol yields these valuable heterocycles. []
- One-pot synthesis of pyrroloquinoline derivatives: Combining 5-Aminoindole with benzaldehydes and phenylacetylenes in the presence of a lanthanum catalyst leads to the formation of pyrrolo[3,2-f] and pyrrolo[2,3-h]quinolines. Interestingly, the reaction pathway leading to pyrrolo[2,3-h]quinolines is considered unexpected and attributed to the indole moiety of 5-Aminoindole. []
Q6: How does the position of the amino group in aminoindoles affect their activity?
A6: The position of the amino group significantly influences the reactivity and biological activity of aminoindoles. Research shows that 5-Aminoindole exhibits different reactivity compared to its isomers like 6-aminoindole in reactions with electrophiles, impacting the synthesis of specific pyrroloindole derivatives. [] Furthermore, the electrochemical behavior of 5-substituted indoles, including 5-Aminoindole, differs from that of indoles with substituents in other positions. []
Q7: Are there challenges in utilizing 5-Aminoindole due to stability concerns?
A7: Yes, 5-Aminoindole, particularly when unsubstituted at the 2- and 3-positions, is known to be air and light sensitive. [] This sensitivity can lead to the formation of fluorescent degradation products upon exposure to air and solvents like acetone. []
Q8: How can the stability issues of 5-Aminoindole be addressed?
A8: One approach to enhance 5-Aminoindole's stability involves converting it to less sensitive derivatives. Condensation reactions with acetone or mesityl oxide yield stable quinoline derivatives, offering a way to store and utilize the compound's reactivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

